molecular formula C19H18N2O3S3 B2687343 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate CAS No. 483966-79-6

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate

Cat. No.: B2687343
CAS No.: 483966-79-6
M. Wt: 418.54
InChI Key: LMYUFDSQIVSEED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzenesulfonate;2,3-dimethyl-6-phenyl-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYUFDSQIVSEED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.